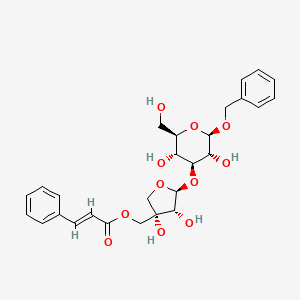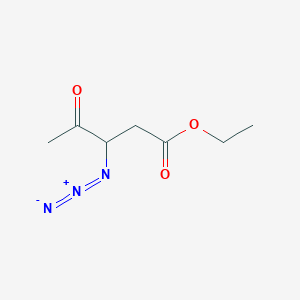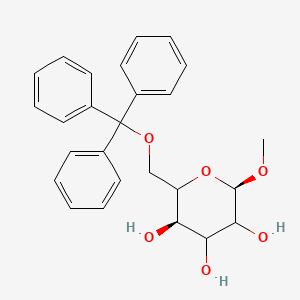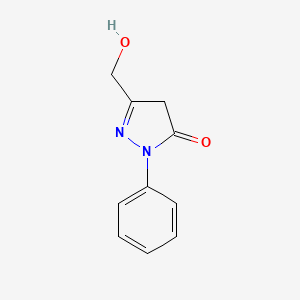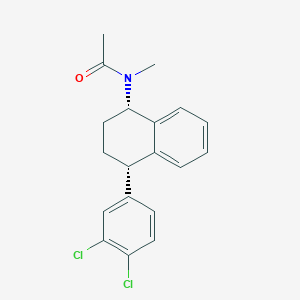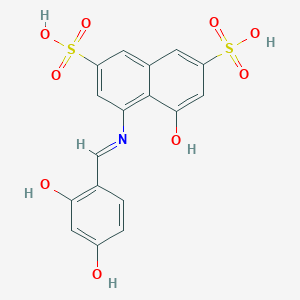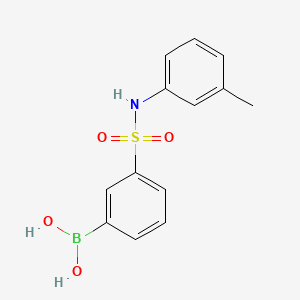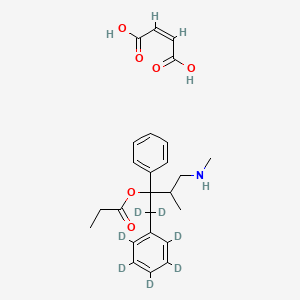
Nor Propoxyphene-d7 Maleate Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nor Propoxyphene-d7 Maleate Salt is a deuterated form of Norpropoxyphene, which is a major metabolite of the opioid analgesic drug dextropropoxyphene. This compound is often used in analytical chemistry and toxicology as a reference standard due to its distinct properties and stability .
Métodos De Preparación
The synthesis of Nor Propoxyphene-d7 Maleate Salt involves several steps. The primary synthetic route includes the deuteration of Norpropoxyphene followed by its reaction with maleic acid to form the maleate salt. The reaction conditions typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms . Industrial production methods may vary, but they generally follow similar principles to ensure high purity and yield.
Análisis De Reacciones Químicas
Nor Propoxyphene-d7 Maleate Salt undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the amine group, using reagents like alkyl halides
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Nor Propoxyphene-d7 Maleate Salt has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in chromatography and mass spectrometry for the identification and quantification of Norpropoxyphene and its metabolites
Biology: Employed in studies involving the metabolism and pharmacokinetics of dextropropoxyphene.
Mecanismo De Acción
Nor Propoxyphene-d7 Maleate Salt exerts its effects primarily through its interaction with opioid receptors in the central nervous system. It acts as a weak agonist at OP1, OP2, and OP3 opiate receptors, which are involved in pain modulation . The compound’s deuterated form allows for more precise studies of its pharmacokinetics and metabolism.
Comparación Con Compuestos Similares
Nor Propoxyphene-d7 Maleate Salt is unique due to its deuterated nature, which provides enhanced stability and allows for more accurate analytical measurements. Similar compounds include:
Norpropoxyphene: The non-deuterated form, which is less stable and less suitable for precise analytical studies.
Dextropropoxyphene: The parent compound, which has stronger analgesic effects but also higher toxicity.
These comparisons highlight the advantages of using this compound in research and industrial applications.
Propiedades
Fórmula molecular |
C25H31NO6 |
|---|---|
Peso molecular |
448.6 g/mol |
Nombre IUPAC |
(Z)-but-2-enedioic acid;[1,1-dideuterio-3-methyl-4-(methylamino)-1-(2,3,4,5,6-pentadeuteriophenyl)-2-phenylbutan-2-yl] propanoate |
InChI |
InChI=1S/C21H27NO2.C4H4O4/c1-4-20(23)24-21(17(2)16-22-3,19-13-9-6-10-14-19)15-18-11-7-5-8-12-18;5-3(6)1-2-4(7)8/h5-14,17,22H,4,15-16H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/i5D,7D,8D,11D,12D,15D2; |
Clave InChI |
HCQPFYNZJNOOKN-RJBGEAFJSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C(C2=CC=CC=C2)(C(C)CNC)OC(=O)CC)[2H])[2H].C(=C\C(=O)O)\C(=O)O |
SMILES canónico |
CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CNC.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


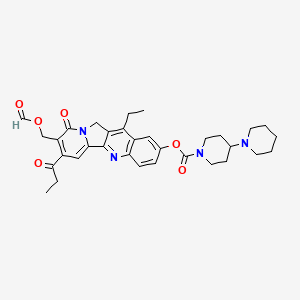
![(E)-3-phenyl-N-[2,2,2-trichloro-1-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]ethyl]prop-2-enamide](/img/structure/B13443525.png)
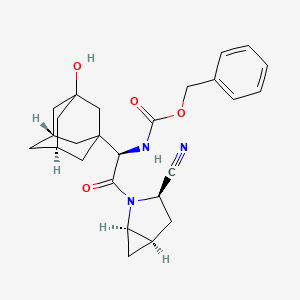

![[9-[10-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]decyl]-9-azabicyclo[3.3.1]nonan-3-yl] N-(2,5-dimethoxyphenyl)carbamate](/img/structure/B13443535.png)

